molecular formula C20H20N2O3S2 B14945314 (7aR)-3-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

(7aR)-3-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

Cat. No.: B14945314
M. Wt: 400.5 g/mol
InChI Key: BXCOHFINFKYZCX-KKFHFHRHSA-N
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Description

(7aR)-3-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is a complex organic compound with a unique structure that includes both ethoxy and methoxy phenyl groups, as well as a thioxotetrahydroimidazo[1,5-c][1,3]thiazol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7aR)-3-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted phenyl compounds and introduce the thioxotetrahydroimidazo[1,5-c][1,3]thiazol core through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(7aR)-3-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiazol ring.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of (7aR)-3-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into specific binding sites, influencing the activity of its targets and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazol and imidazole derivatives with substituted phenyl groups. Examples include:

  • 3-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-5-thioxotetrahydroimidazo[1,5-c]thiazol-7-one
  • 3-(4-methoxyphenyl)-6-(4-ethoxyphenyl)-5-thioxotetrahydroimidazo[1,5-c]thiazol-7-one

Uniqueness

The uniqueness of (7aR)-3-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one lies in its specific arrangement of functional groups and stereochemistry. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H20N2O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

(7aR)-3-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one

InChI

InChI=1S/C20H20N2O3S2/c1-3-25-16-8-4-13(5-9-16)19-22-17(12-27-19)18(23)21(20(22)26)14-6-10-15(24-2)11-7-14/h4-11,17,19H,3,12H2,1-2H3/t17-,19?/m0/s1

InChI Key

BXCOHFINFKYZCX-KKFHFHRHSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2N3[C@@H](CS2)C(=O)N(C3=S)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4=CC=C(C=C4)OC

Origin of Product

United States

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